molecular formula C8H14O5S B3051426 Dimethyl 3,3'-sulfinyldipropionate CAS No. 33622-50-3

Dimethyl 3,3'-sulfinyldipropionate

Cat. No.: B3051426
CAS No.: 33622-50-3
M. Wt: 222.26 g/mol
InChI Key: GLPRQNOWBCEZRE-UHFFFAOYSA-N
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Description

Dimethyl 3,3’-sulfinyldipropionate is an organic compound with the molecular formula C8H14O5S. It is known for its versatile properties and applications in various fields such as organic synthesis, medicinal chemistry, and material science. The compound is characterized by the presence of a sulfinyl group, which imparts unique chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,3’-sulfinyldipropionate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the oxidation of dimethyl 3,3’-thiodipropionate using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of Dimethyl 3,3’-sulfinyldipropionate may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3’-sulfinyldipropionate undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Dimethyl 3,3’-sulfonyl dipropionate.

    Reduction: Dimethyl 3,3’-thiodipropionate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3,3’-sulfinyldipropionate is widely used in scientific research due to its unique properties. Some of its applications include:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Dimethyl 3,3’-sulfinyldipropionate involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, altering the oxidation state of the compound and affecting its reactivity. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further interact with biological targets. The compound’s ability to undergo nucleophilic substitution also allows it to form covalent bonds with other molecules, influencing its biological activity .

Comparison with Similar Compounds

Dimethyl 3,3’-sulfinyldipropionate can be compared with other similar compounds such as:

    Dimethyl 3,3’-thiodipropionate: Lacks the sulfinyl group, making it less reactive in oxidation reactions.

    Dimethyl 3,3’-sulfonyl dipropionate: Contains a sulfone group, making it more oxidized and less reactive in reduction reactions.

    Dimethyl 3,3’-disulfide dipropionate: Contains a disulfide bond, which imparts different reactivity and stability compared to the sulfinyl group.

The uniqueness of Dimethyl 3,3’-sulfinyldipropionate lies in its sulfinyl group, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

methyl 3-(3-methoxy-3-oxopropyl)sulfinylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5S/c1-12-7(9)3-5-14(11)6-4-8(10)13-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPRQNOWBCEZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425041
Record name Propanoic acid, 3,3'-sulfinylbis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33622-50-3
Record name Propanoic acid, 3,3'-sulfinylbis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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